molecular formula C23H19NO B4759671 N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide

N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide

Cat. No. B4759671
M. Wt: 325.4 g/mol
InChI Key: ZSSDAWAGUGZBLD-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in imaging inflammation.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide involves binding to the TSPO on activated microglia and macrophages. This binding leads to the upregulation of TSPO expression and the subsequent activation of downstream signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide has been shown to have anti-inflammatory effects in various disease models. It can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide can also reduce the activation of microglia and macrophages, which are key players in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide is its specificity for TSPO expressed on activated microglia and macrophages. This allows for the imaging of inflammation with high sensitivity and specificity. However, one of the limitations of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide is its short half-life, which limits the imaging time window. Additionally, N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide may not be suitable for imaging chronic inflammation due to the downregulation of TSPO expression over time.

Future Directions

For the use of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide in scientific research include the development of new radiotracers, investigation of the role of TSPO in various diseases, and the use of N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide in combination with other imaging modalities.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide has been extensively studied for its potential use in imaging inflammation in various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. It is a ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and macrophages during inflammation. N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide can be labeled with a positron-emitting isotope such as 18F or 11C to produce a radiotracer for imaging inflammation using positron emission tomography (PET).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(2-phenylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO/c1-17-8-15-22(16-18(17)2)24-23(25)21-13-11-20(12-14-21)10-9-19-6-4-3-5-7-19/h3-8,11-16H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSDAWAGUGZBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(phenylethynyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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